molecular formula C4H4N2O3 B1627543 5-Aminoisoxazole-3-carboxylic acid CAS No. 1367940-06-4

5-Aminoisoxazole-3-carboxylic acid

Cat. No. B1627543
M. Wt: 128.09 g/mol
InChI Key: XDDDRFAOBOUIGS-UHFFFAOYSA-N
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Description

5-Aminoisoxazole-3-carboxylic acid (abbreviated as AICA ) is a heterocyclic organic compound. It belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. AICA has the following chemical structure:


AICA:C4H4N2O3\text{AICA:} \quad \text{C}_4\text{H}_4\text{N}_2\text{O}_3



Synthesis Analysis

AICA can be synthesized through various methods, including ring-closure reactions . One common approach involves cyclization of an appropriate precursor, such as an α-amino acid or an amino acid derivative , under specific reaction conditions. Researchers have explored both chemical synthesis and enzymatic routes to obtain AICA.



Molecular Structure Analysis

The molecular structure of AICA consists of:



  • A five-membered isoxazole ring with nitrogen and oxygen atoms.

  • A carboxylic acid group (–COOH) attached to the ring.

  • An amino group (–NH₂) at the 5-position of the ring.



Chemical Reactions Analysis

AICA participates in several chemical reactions:



  • Hydrolysis : AICA can undergo hydrolysis, breaking the amide bond between the carboxylic acid and the amino group.

  • Substitution Reactions : AICA’s amino group can be substituted with other functional groups.

  • Ring-Opening Reactions : The isoxazole ring can open under specific conditions, leading to diverse products.



Physical And Chemical Properties Analysis


  • Melting Point : AICA typically melts around 200–205°C .

  • Solubility : It is soluble in water and moderately soluble in organic solvents .

  • Stability : AICA is stable under normal laboratory conditions.


Scientific Research Applications

Synthesis and Chemical Reactions

5-Aminoisoxazole-3-carboxylic acid and its derivatives have been extensively explored in chemical synthesis. For instance, 5-Amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids have been synthesized through reactions with cyanoacetic acid derivatives. These compounds show interesting reactions with electrophiles, leading to various diacylated and cyclized products (Tanaka et al., 1986). Additionally, 5-aminoisoxazoles have been used in the synthesis of novel compounds with potential antimitotic activity, as demonstrated by the preparation of 5-aminoisoxazoles bearing alkoxyaryl moieties (Vasilenko et al., 2017).

Catalysis and Domino Transformations

5-Aminoisoxazole-3-carboxylic acid derivatives have been utilizedin catalytic and domino transformations. For example, 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, react with 1,3-diketones to yield 4-acylpyrrole-2-carboxylic acid derivatives. This reaction demonstrates the utility of 5-aminoisoxazoles in complex chemical transformations, leading to pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).

Medicinal Chemistry and Immunological Activity

In the field of medicinal chemistry, 5-aminoisoxazole-3-carboxylic acid derivatives have shown potential. Notably, derivatives such as 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, synthesized from 5-amino-3-methylisoxazole-4-carbonyl azide, have been investigated for their immunotropic activity, demonstrating suppressory activities in various immunological tests (Ryng et al., 1999).

Structural Studies and Computational Analysis

The structural and theoretical aspects of 5-aminoisoxazole-3-carboxylic acid derivatives have been explored through experimental and computational studies. For example, 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt has been studied, revealing insights into its synthesis, crystallographic structure, and quantum-chemical properties (Jezierska et al., 2003).

Safety And Hazards


  • Toxicity : AICA is generally considered low-toxicity . However, as with any chemical, precautions should be taken during handling.

  • Storage : Store AICA in a cool, dry place away from direct sunlight.


Future Directions


  • Drug Development : Investigate AICA derivatives as potential drugs targeting metabolic disorders, cancer, or neurodegenerative conditions.

  • Biological Studies : Explore AICA’s effects on cellular pathways and its interactions with AMPK.

  • Structural Modifications : Design novel AICA analogs with improved properties.


properties

IUPAC Name

5-amino-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-3-1-2(4(7)8)6-9-3/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDRFAOBOUIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599728
Record name 5-Amino-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoisoxazole-3-carboxylic acid

CAS RN

1367940-06-4
Record name 5-Amino-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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